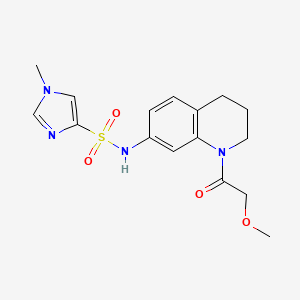

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-19-9-15(17-11-19)25(22,23)18-13-6-5-12-4-3-7-20(14(12)8-13)16(21)10-24-2/h5-6,8-9,11,18H,3-4,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWHTHXAHFCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide can be achieved through several synthetic routes. One method involves:

Starting with the 2-methoxyacetylation of a 1,2,3,4-tetrahydroquinoline derivative.

Followed by sulfonamide coupling with an imidazole derivative.

These steps are generally carried out under controlled temperatures with catalysts to facilitate the reactions. For example, a Lewis acid might be employed to promote the acylation step, while a strong base could be necessary for the sulfonamide formation.

Industrial Production Methods

For industrial-scale production, the synthesis would typically be optimized for cost-effectiveness and efficiency. Methods such as flow chemistry, where reactions are conducted in a continuous stream rather than batch-wise, could be utilized. This approach can improve yields and reduce reaction times. Additionally, the use of automated robotic systems to manage reaction conditions precisely would likely be employed.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide can undergo a variety of chemical reactions:

Oxidation: : The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: : The sulfonamide group can potentially be reduced to an amine under appropriate reducing conditions.

Substitution: : The compound can partake in nucleophilic substitution reactions, particularly at the sulfonamide and imidazole moieties.

Common Reagents and Conditions

Common reagents involved in these reactions include:

For oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

For reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

For substitution: Alkylating agents like methyl iodide or acylating agents like acetic anhydride.

Major Products

The major products formed from these reactions would depend on the specific reaction pathways:

Oxidation: : Formation of carboxylic acids from methoxy groups.

Reduction: : Amines from sulfonamides.

Substitution: : Varied N-substituted imidazole derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Preliminary studies have indicated that this compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These mechanisms are crucial in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Research has shown that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide has promising anticancer effects. In vitro studies suggest that it can induce apoptosis in various cancer cell lines. Its action appears to involve the modulation of signaling pathways related to cell proliferation and survival, particularly the PI3K/Akt and MAPK pathways.

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of this compound involved testing its ability to inhibit COX enzymes in vitro. Results demonstrated a significant reduction in COX activity compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

In another study focusing on anticancer applications, this compound was tested against several cancer cell lines. The compound showed a dose-dependent increase in apoptosis markers, indicating its effectiveness in triggering programmed cell death in malignant cells.

Mechanism of Action

The mechanism of action for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide typically involves:

Molecular Targets: : Interacting with specific enzymes or receptors in a biological system.

Pathways Involved: : Modulation of biochemical pathways such as signal transduction, enzyme inhibition, or receptor antagonism.

For instance, the sulfonamide group may mimic substrates for certain enzymes, thereby inhibiting their activity. The imidazole moiety can interact with metal ions in active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to three analogs from patent and synthetic literature (Table 1). Key structural variations influence physicochemical properties, binding interactions, and metabolic stability.

Table 1: Structural and Molecular Comparison

Structural and Functional Insights

Target Compound vs. Compound 179 (): The target lacks the pyridin-2-yl and indazole groups present in Compound 179, which likely reduce steric bulk and alter binding pocket compatibility. The 2-methoxyacetyl group may enhance solubility compared to Compound 179’s lipophilic chloroindazole moiety .

Target Compound vs. The target’s methoxyacetyl group provides a polar, hydrogen-bonding motif absent in Compound 199, possibly improving metabolic stability .

Target Compound vs. Compound: The dicyanoimidazole and trifluoromethanesulfonamide groups in ’s compound confer strong electron-withdrawing effects, enhancing electrophilicity. In contrast, the target’s methoxyacetyl and simpler sulfonamide may reduce reactivity, favoring selective target engagement .

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique hybrid structure incorporates elements from both quinoline and imidazole systems, which may confer distinctive biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 402.5 g/mol. The structure features a tetrahydroquinoline moiety linked to an imidazole sulfonamide, which is hypothesized to enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O₄S |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1324207-04-6 |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Preliminary studies have shown that it may inhibit cell proliferation in various cancer cell lines. For example, in vitro tests demonstrated cytotoxic effects against human cancer cell lines at concentrations ranging from 10 µM to 50 µM. A study found that compounds with similar structures can inhibit farnesyltransferase (FT), an enzyme implicated in cancer progression, suggesting that this compound may share similar mechanisms of action .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate pathways involved in inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers .

The proposed mechanisms through which this compound exerts its effects include:

- Receptor Modulation : Interaction with neurotransmitter receptors may influence pathways related to pain and inflammation.

- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation and inflammatory responses.

In Vitro Studies

In a series of experiments conducted on various human cancer cell lines (e.g., HeLa, MCF-7), the compound was tested for cytotoxicity. Results indicated a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that the compound has significant potential as an anticancer agent.

Animal Studies

In vivo studies using murine models demonstrated that the compound could reduce tumor size significantly compared to control groups. Mice treated with the compound showed a reduction in tumor volume by approximately 40% after four weeks of treatment .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide, and how are reaction conditions optimized?

- Methodology : The synthesis involves multi-step reactions, including:

- Functionalization of the tetrahydroquinoline core : Introduction of the 2-methoxyacetyl group via nucleophilic acyl substitution under anhydrous conditions, typically using DMF as a solvent and triethylamine as a base .

- Sulfonamide coupling : Reaction of the imidazole sulfonyl chloride with the amine group of the tetrahydroquinoline derivative. Temperature control (0–5°C) is critical to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are used to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and confirm the absence of unreacted intermediates. For example, the methoxyacetyl group’s methylene protons appear as a singlet near δ 3.3 ppm .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms the molecular ion ([M+H]⁺) and detects synthetic by-products .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Assay standardization : Compare results under consistent conditions (e.g., cell line viability assays vs. enzyme inhibition assays). For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects .

- Structural analogs : Synthesize and test derivatives (e.g., replacing the methoxyacetyl group with acetyl or ethoxyacetyl groups) to isolate the pharmacophore responsible for activity .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental data .

Q. What strategies are effective in optimizing the solubility and bioavailability of this compound for in vivo studies?

- Methodology :

- Salt formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble salts. Monitor pH-dependent solubility using shake-flask methods .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the methoxyacetyl moiety, enhancing intestinal absorption. Assess stability in simulated gastric fluid .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis spectroscopy) .

Q. How can researchers troubleshoot low yields during the final sulfonamide coupling step?

- Methodology :

- By-product analysis : Use LC-MS to identify intermediates (e.g., unreacted sulfonyl chloride or hydrolyzed products). Adjust stoichiometry (1.2:1 sulfonyl chloride:amine ratio) .

- Catalyst screening : Test coupling agents like HOBt/DCC or DMAP to accelerate reaction rates. Monitor progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

- Solvent optimization : Replace DMF with dichloromethane or THF if side reactions (e.g., sulfonamide hydrolysis) occur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.